2-Ethylbutane-1,4-diamine
Overview
Description
2-Ethylbutane-1,4-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone with an ethyl substituent at the second carbon. This compound is known for its applications in various chemical processes and industrial uses due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutane-1,4-diol with ammonia in the presence of a catalyst. This process typically requires elevated temperatures and pressures to facilitate the conversion of the diol to the diamine.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, primary amines, and various substituted derivatives .
Scientific Research Applications
2-Ethylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of polyamines.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of polyamide plastics, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-ethylbutane-1,4-diamine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as diamine oxidases, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
1,4-Butanediamine (Putrescine): A naturally occurring diamine with a similar structure but without the ethyl substituent.
1,5-Diaminopentane (Cadaverine): Another naturally occurring diamine with an additional carbon in the backbone.
1,6-Diaminohexane (Hexamethylenediamine): A longer-chain diamine used in the production of nylon.
Uniqueness: 2-Ethylbutane-1,4-diamine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other diamines. This structural difference can lead to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-ethylbutane-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-6(5-8)3-4-7/h6H,2-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHPGPVESLKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978893 | |
Record name | 2-Ethylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63009-16-5 | |
Record name | 2-Ethyl-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63009-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbutane-1,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbutane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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